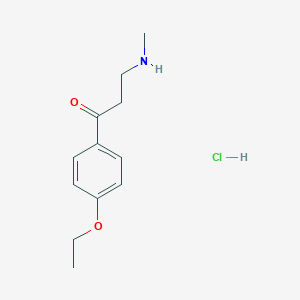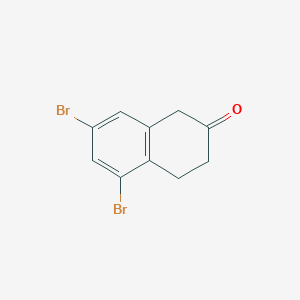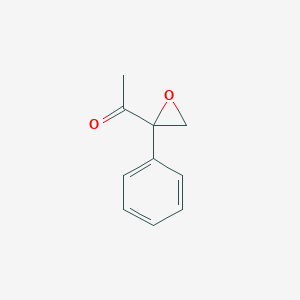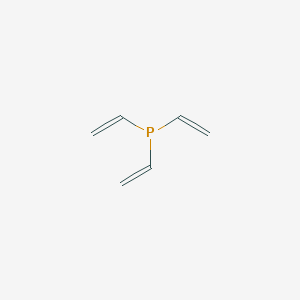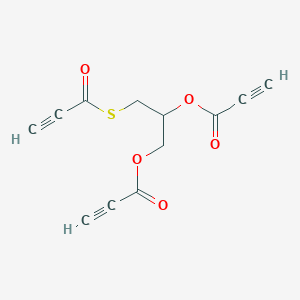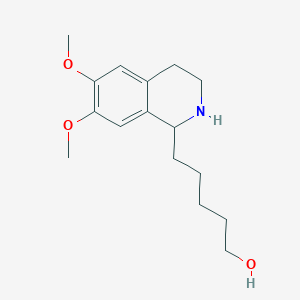
5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol, also known as A-116, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a derivative of tetrahydroisoquinoline, which is a class of alkaloids commonly found in plants and animals.
Mécanisme D'action
The exact mechanism of action of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol is not fully understood, but it is believed to act on the dopamine and serotonin systems in the brain. 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol has been shown to increase dopamine release in the nucleus accumbens, which is a key region of the brain involved in reward processing. It also appears to modulate serotonin receptor activity, which may contribute to its antidepressant effects.
Effets Biochimiques Et Physiologiques
5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol has been shown to have a range of biochemical and physiological effects. In addition to its effects on dopamine and serotonin, it has been shown to modulate the activity of GABA and glutamate receptors in the brain. It also appears to have antioxidant properties and may help to reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol for lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol. One area of interest is in the development of new treatments for addiction and other psychiatric disorders. Another potential direction is in the study of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol's effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there may be potential applications for 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol in the field of synthetic biology, such as in the development of new biosensors or drug delivery systems.
Méthodes De Synthèse
The synthesis of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol involves the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with pentan-1-ol using a Lewis acid catalyst. This method has been optimized to produce high yields of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol with high purity. The resulting compound can be further purified using chromatography techniques.
Applications De Recherche Scientifique
5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol has been studied for its potential therapeutic applications in various areas of medicine. One of the main areas of research has been in the treatment of addiction. 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol has been shown to have a modulating effect on the reward pathway in the brain, which may help to reduce drug-seeking behavior. Other potential therapeutic applications include the treatment of depression, anxiety, and neurodegenerative diseases.
Propriétés
Numéro CAS |
148204-34-6 |
|---|---|
Nom du produit |
5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol |
Formule moléculaire |
C16H25NO3 |
Poids moléculaire |
279.37 g/mol |
Nom IUPAC |
5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol |
InChI |
InChI=1S/C16H25NO3/c1-19-15-10-12-7-8-17-14(6-4-3-5-9-18)13(12)11-16(15)20-2/h10-11,14,17-18H,3-9H2,1-2H3 |
Clé InChI |
NVTXDUGHWMXCTN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(NCCC2=C1)CCCCCO)OC |
SMILES canonique |
COC1=C(C=C2C(NCCC2=C1)CCCCCO)OC |
Synonymes |
5-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLIN-1-YL)-PENTAN-1-OL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



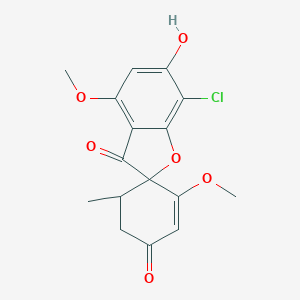
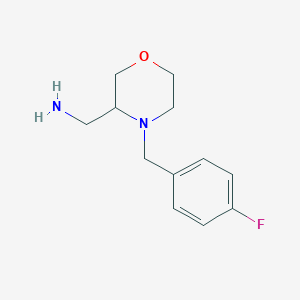

![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)
